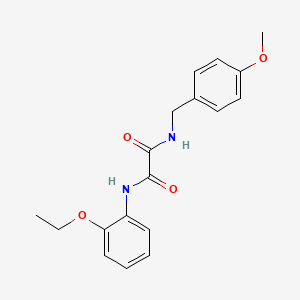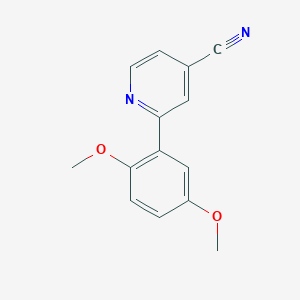![molecular formula C17H19ClO3 B5084451 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a type of beta-blocker medication that is used to treat various cardiovascular conditions such as hypertension, angina, and heart failure. Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure.
作用机制
Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure. By blocking these hormones, Bisoprolol can help to reduce the workload on the heart and improve cardiovascular function. Bisoprolol also has some selectivity for beta-1 receptors, which are primarily located in the heart and kidneys.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, decrease blood pressure, and improve the overall function of the cardiovascular system. Bisoprolol can also reduce the production of certain hormones such as renin, which can lead to a decrease in fluid retention and edema. Additionally, Bisoprolol has been shown to have some anti-inflammatory effects, which may be beneficial in certain conditions such as atherosclerosis.
实验室实验的优点和局限性
Bisoprolol has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic effects on various cardiovascular conditions. Bisoprolol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Bisoprolol also has some limitations for use in lab experiments. It can be difficult to control the dosage and administration of Bisoprolol, which can lead to variability in experimental results. Additionally, Bisoprolol can have some side effects such as dizziness and fatigue, which may affect the behavior of experimental animals.
未来方向
There are several future directions for research on Bisoprolol. One area of interest is the potential use of Bisoprolol in treating other conditions such as anxiety disorders and migraine headaches. Another area of interest is the development of new formulations of Bisoprolol that may have improved efficacy or fewer side effects. Additionally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular function and overall health.
合成方法
Bisoprolol can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2-ethoxyphenoxy)ethanol with 2-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
科学研究应用
Bisoprolol has been extensively studied for its therapeutic effects on various cardiovascular conditions. It has been shown to be effective in reducing blood pressure, decreasing the risk of heart failure, and improving overall cardiovascular function. Bisoprolol has also been studied for its potential use in treating other conditions such as anxiety disorders and migraine headaches.
属性
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHNNMZDXSXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
![N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B5084399.png)
![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)
![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)

![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)